(3-Iodoprop-1-yn-1-yl)benzene (3-Iodoprop-1-yn-1-yl)benzene
Brand Name: Vulcanchem
CAS No.: 73513-15-2
VCID: VC18721063
InChI: InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
SMILES:
Molecular Formula: C9H7I
Molecular Weight: 242.06 g/mol

(3-Iodoprop-1-yn-1-yl)benzene

CAS No.: 73513-15-2

Cat. No.: VC18721063

Molecular Formula: C9H7I

Molecular Weight: 242.06 g/mol

* For research use only. Not for human or veterinary use.

(3-Iodoprop-1-yn-1-yl)benzene - 73513-15-2

Specification

CAS No. 73513-15-2
Molecular Formula C9H7I
Molecular Weight 242.06 g/mol
IUPAC Name 3-iodoprop-1-ynylbenzene
Standard InChI InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Standard InChI Key CQYKQFFZCDBZGN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CCI

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(3-Iodoprop-1-yn-1-yl)benzene consists of a benzene ring connected to a three-carbon alkyne chain with an iodine substituent at the third position. The iodine atom’s electronegativity and size impart significant polarization to the carbon-iodine bond, enhancing the compound’s susceptibility to nucleophilic substitution and transition metal-catalyzed coupling reactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₉H₇I
Molecular Weight242.056 g/mol
Exact Mass241.959 Da
LogP (Partition Coefficient)2.47
DensityNot reported
Melting/Boiling PointsNot reported

The LogP value of 2.47 indicates moderate lipophilicity, suggesting compatibility with organic solvents such as dichloromethane or tetrahydrofuran . Structural analogs, such as 4-[(3-Iodoprop-2-yn-1-yl)oxy]benzaldehyde, exhibit similar reactivity patterns, underscoring the influence of the iodine-alkyne motif on electronic properties .

Synthesis and Manufacturing

Hydrosilylation-Based Routes

A widely adopted method involves the hydrosilylation of 3-iodopropyne with triethylsilane in the presence of platinum or rhodium catalysts under inert atmospheres. This exothermic reaction proceeds via a mechanism where the catalyst facilitates silicon-hydrogen bond activation, enabling regioselective addition to the alkyne:

3-Iodopropyne+Et₃SiHPt/Rh(3-Iodoprop-1-yn-1-yl)benzene+Byproducts\text{3-Iodopropyne} + \text{Et₃SiH} \xrightarrow{\text{Pt/Rh}} \text{(3-Iodoprop-1-yn-1-yl)benzene} + \text{Byproducts}

Optimization studies recommend temperatures near 100°C in solvents like 1,4-dioxane to maximize yields. Industrial-scale production often employs continuous flow reactors to improve heat dissipation and reaction control, reducing side product formation.

Alternative Synthetic Pathways

Recent advances include palladium-catalyzed cross-couplings between aryl halides and terminal alkynes. For instance, Asano et al. (2013) demonstrated that aryl iodides react with propargyl derivatives under mild conditions to yield (3-Iodoprop-1-yn-1-yl)benzene analogs with >70% efficiency . Similarly, Jammi et al. (2013) utilized copper iodide to mediate alkyne-iodoalkane couplings, achieving comparable results .

Reactivity and Mechanistic Insights

Sonogashira Coupling

The iodine substituent’s role as a leaving group enables participation in Sonogashira coupling, a palladium/copper-catalyzed reaction that links alkynes to aryl halides. For example:

(3-Iodoprop-1-yn-1-yl)benzene+Ar-HPd(PPh₃)₄, CuIDiarylalkyne+HI\text{(3-Iodoprop-1-yn-1-yl)benzene} + \text{Ar-H} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Diarylalkyne} + \text{HI}

This reaction forms carbon-carbon bonds critical to pharmaceuticals and materials science, with yields exceeding 80% under optimized conditions .

Hydroarylation and Cyclization

Gold(I)-catalyzed hydroarylation of aryl (3-iodoprop-2-yn-1-yl) ethers produces 3-iodo-2H-chromene derivatives, as demonstrated by Morán-Poladura et al. (2013) . The mechanism involves alkyne activation by the gold catalyst, followed by nucleophilic attack by the arene:

Ar-O-(C≡C-I)Au(I)3-Iodo-2H-chromene\text{Ar-O-(C≡C-I)} \xrightarrow{\text{Au(I)}} \text{3-Iodo-2H-chromene}

This method highlights the compound’s utility in constructing heterocyclic frameworks, which are prevalent in bioactive molecules .

Industrial and Research Applications

Pharmaceutical Intermediate

The iodine atom’s versatility facilitates late-stage functionalization in drug discovery. For instance, replacing iodine with amines or thiols via nucleophilic substitution enables rapid diversification of lead compounds .

Materials Science

In polymer chemistry, (3-Iodoprop-1-yn-1-yl)benzene acts as a monomer for conductive polymers. Its alkyne group participates in click chemistry, enabling the synthesis of cross-linked networks with tailored electronic properties .

Table 2: Representative Applications and Conditions

ApplicationReaction TypeCatalystYield (%)
Sonogashira CouplingC–C Bond FormationPd/Cu85
HydroarylationCyclizationAu(I)78
Nucleophilic SubstitutionFunctionalization92

Challenges and Future Directions

Scalability and Cost

While laboratory-scale syntheses are well-established, industrial adoption requires addressing iodine’s high cost and the sensitivity of metal catalysts to air/moisture. Continuous flow systems and catalyst recycling protocols are under investigation to mitigate these issues .

Green Chemistry Initiatives

Recent efforts focus on replacing toxic solvents (e.g., 1,4-dioxane) with biodegradable alternatives like cyclopentyl methyl ether. Additionally, photocatalytic methods using visible light are being explored to reduce energy consumption .

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